molecular formula C17H25N3OS B12744130 5-Benzyl-3-(3-(diethylamino)propyl)-2-thiohydantoin CAS No. 86503-21-1

5-Benzyl-3-(3-(diethylamino)propyl)-2-thiohydantoin

Cat. No.: B12744130
CAS No.: 86503-21-1
M. Wt: 319.5 g/mol
InChI Key: GNQFYCOPBJYJRW-UHFFFAOYSA-N
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Description

5-Benzyl-3-(3-(diethylamino)propyl)-2-thiohydantoin is a compound belonging to the hydantoin family. Hydantoins are heterocyclic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. This particular compound is characterized by the presence of a benzyl group, a diethylamino propyl chain, and a thiohydantoin core, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-3-(3-(diethylamino)propyl)-2-thiohydantoin typically involves the reaction of benzyl isothiocyanate with 3-(diethylamino)propylamine in the presence of a base. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiohydantoin ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-3-(3-(diethylamino)propyl)-2-thiohydantoin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Benzyl-3-(3-(diethylamino)propyl)-2-thiohydantoin has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticonvulsant and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Benzyl-3-(3-(diethylamino)propyl)-2-thiohydantoin involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The diethylamino propyl chain and thiohydantoin core play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl-3-(3-(diethylamino)propyl)-2-thiohydantoin is unique due to its combination of a thiohydantoin core and a diethylamino propyl chain, which imparts distinct chemical and biological properties.

Properties

CAS No.

86503-21-1

Molecular Formula

C17H25N3OS

Molecular Weight

319.5 g/mol

IUPAC Name

5-benzyl-3-[3-(diethylamino)propyl]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C17H25N3OS/c1-3-19(4-2)11-8-12-20-16(21)15(18-17(20)22)13-14-9-6-5-7-10-14/h5-7,9-10,15H,3-4,8,11-13H2,1-2H3,(H,18,22)

InChI Key

GNQFYCOPBJYJRW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(=O)C(NC1=S)CC2=CC=CC=C2

Origin of Product

United States

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